molecular formula C28H24O7 B12307102 3-(3,5-dihydroxyphenyl)-1-[hydroxy-(4-hydroxyphenyl)methyl]-2-(4-hydroxyphenyl)-2,3-dihydro-1H-indene-4,6-diol

3-(3,5-dihydroxyphenyl)-1-[hydroxy-(4-hydroxyphenyl)methyl]-2-(4-hydroxyphenyl)-2,3-dihydro-1H-indene-4,6-diol

Cat. No.: B12307102
M. Wt: 472.5 g/mol
InChI Key: FIWQALXNBGJRQL-UHFFFAOYSA-N
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Description

3-(3,5-dihydroxyphenyl)-1-[hydroxy-(4-hydroxyphenyl)methyl]-2-(4-hydroxyphenyl)-2,3-dihydro-1H-indene-4,6-diol is a complex organic compound characterized by multiple hydroxyl groups and a unique indene structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and complex chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dihydroxyphenyl)-1-[hydroxy-(4-hydroxyphenyl)methyl]-2-(4-hydroxyphenyl)-2,3-dihydro-1H-indene-4,6-diol typically involves multi-step organic synthesis. One common approach is the Diels-Alder reaction, followed by oxidation and reduction steps to introduce the hydroxyl groups. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dihydroxyphenyl)-1-[hydroxy-(4-hydroxyphenyl)methyl]-2-(4-hydroxyphenyl)-2,3-dihydro-1H-indene-4,6-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon for hydrogenation reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

Scientific Research Applications

3-(3,5-dihydroxyphenyl)-1-[hydroxy-(4-hydroxyphenyl)methyl]-2-(4-hydroxyphenyl)-2,3-dihydro-1H-indene-4,6-diol has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,5-dihydroxyphenyl)-1-[hydroxy-(4-hydroxyphenyl)methyl]-2-(4-hydroxyphenyl)-2,3-dihydro-1H-indene-4,6-diol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biological processes. It may target enzymes and receptors involved in oxidative stress and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate
  • Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)

Uniqueness

Compared to similar compounds, 3-(3,5-dihydroxyphenyl)-1-[hydroxy-(4-hydroxyphenyl)methyl]-2-(4-hydroxyphenyl)-2,3-dihydro-1H-indene-4,6-diol stands out due to its unique indene structure and multiple hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various fields of research.

Properties

Molecular Formula

C28H24O7

Molecular Weight

472.5 g/mol

IUPAC Name

3-(3,5-dihydroxyphenyl)-1-[hydroxy-(4-hydroxyphenyl)methyl]-2-(4-hydroxyphenyl)-2,3-dihydro-1H-indene-4,6-diol

InChI

InChI=1S/C28H24O7/c29-17-5-1-14(2-6-17)24-25(16-9-19(31)11-20(32)10-16)26-22(12-21(33)13-23(26)34)27(24)28(35)15-3-7-18(30)8-4-15/h1-13,24-25,27-35H

InChI Key

FIWQALXNBGJRQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2C(C3=C(C2C(C4=CC=C(C=C4)O)O)C=C(C=C3O)O)C5=CC(=CC(=C5)O)O)O

Origin of Product

United States

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